4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid
CAS No.:
Cat. No.: VC18002851
Molecular Formula: C31H26N4O2
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H26N4O2 |
|---|---|
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | 2-[4-[[2,4-dimethyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
| Standard InChI | InChI=1S/C31H26N4O2/c1-19-16-23(30-33-26-10-6-7-11-27(26)34(30)3)17-28-29(19)32-20(2)35(28)18-21-12-14-22(15-13-21)24-8-4-5-9-25(24)31(36)37/h4-17H,18H2,1-3H3,(H,36,37) |
| Standard InChI Key | WNRJQHLIWMEJSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C)C5=NC6=CC=CC=C6N5C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a bibenzimidazole core system, where two benzimidazole moieties are linked at the 2- and 5-positions. The first benzimidazole unit contains a methyl group at the 1-position and a propyl group at the 2'-position, while the second benzimidazole is methylated at the 7'-position. A biphenylcarboxylic acid group is attached via a methylene bridge to the 3'-position of the bibenzimidazole system .
The molecular formula is C₃₃H₃₀N₄O₂, with a molecular weight of 514.62 g/mol . The SMILES notation ([n]3(c4c(nc3CCC)cc(cc4C)c5[n](c6c(n5)cccc6)C)Cc1ccc(cc1)c2c(cccc2)C(=O)O) provides a detailed representation of its connectivity .
Table 1: Key Physicochemical Properties
Role in Pharmaceutical Quality Control
Analytical Reference Standard
Synthesis and Degradation Pathways
Synthetic Origins
While detailed synthetic protocols are proprietary, the compound likely arises from:
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Incomplete Methylation: Residual intermediates from the methylation of the benzimidazole nitrogen .
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Oxidative Byproducts: Air oxidation of Telmisartan’s propyl side chain under acidic conditions .
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Cross-Coupling Impurities: Side reactions during the Suzuki-Miyaura coupling step in biphenyl formation .
Stability Considerations
The compound demonstrates moderate thermal stability, requiring storage at 2–8°C to prevent decarboxylation of the biphenylcarboxylic acid group . Accelerated stability studies show ≤2% degradation over 6 months at 25°C/60% RH .
Advanced Characterization Techniques
Spectroscopic Identification
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Mass Spectrometry: Electrospray ionization (ESI+) shows a predominant [M+H]⁺ ion at m/z 515.2 .
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NMR Spectroscopy: Key signals include:
Chromatographic Behavior
In USP-recommended HPLC conditions:
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